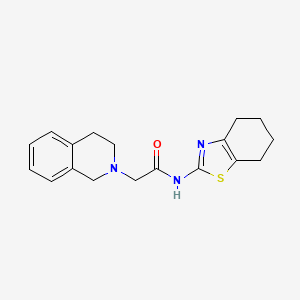![molecular formula C16H20N2O2 B4680632 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4680632.png)
1-[2-(3,4-dimethylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole
Descripción general
Descripción
1-[2-(3,4-dimethylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins that are involved in various biological processes. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For instance, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which make it a potential drug candidate for the treatment of various inflammatory diseases. In addition, this compound has also been shown to have neuroprotective effects, which make it a potential drug candidate for the treatment of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its high potency and selectivity. This compound has been shown to have high potency and selectivity towards specific enzymes or proteins, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which can affect the accuracy and reproducibility of the results.
Direcciones Futuras
There are several future directions for the study of 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole. One of the significant directions is the further optimization of its chemical structure to improve its potency, selectivity, and safety profile. In addition, this compound can also be studied for its potential applications in other fields, such as material science and environmental science. Moreover, the mechanism of action and biochemical and physiological effects of this compound can be further elucidated using advanced techniques, such as structural biology and systems biology.
Aplicaciones Científicas De Investigación
1-[2-(3,4-dimethylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases. In addition, this compound has also been studied for its potential applications in the field of agriculture, where it has shown promising results as a potential pesticide and herbicide.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-6-7-15(8-11(10)2)20-14(5)16(19)18-13(4)9-12(3)17-18/h6-9,14H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCITVDUKCWGISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)N2C(=CC(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-dimethoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4680555.png)
![2-[3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4680558.png)
![5-[(2-ethylbutanoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4680562.png)
![3-chloro-5-(3,4-dichlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4680567.png)
![N-(2-methoxybenzyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4680584.png)
![7-[(4-chlorobenzyl)thio]-3-(3-chlorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4680592.png)
![4-[(4-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4680601.png)
![2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4680614.png)
![ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4680625.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4680638.png)
![ethyl 2-{cyclopentyl[3-(trifluoromethyl)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4680642.png)
![4-(3,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperazinecarbothioamide](/img/structure/B4680648.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B4680654.png)
